p-Septiphenyl
Overview
Description
p-Septiphenyl: is an organic compound with the molecular formula C42H30 . It is composed of seven benzene rings connected in a linear arrangement.
Mechanism of Action
Target of Action
It is known that p-septiphenyl is a type of polyphenol . Polyphenols are known to interact with a variety of cellular targets, including enzymes, ion channels, and G protein-coupled receptors . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
They can act as antioxidants, neutralizing harmful free radicals in the body . They can also bind to proteins, altering their structure and function
Biochemical Pathways
For instance, they can affect the pentose phosphate pathway (PPP), which is a crucial metabolic pathway involved in the production of NADPH and the synthesis of nucleotides
Pharmacokinetics
These properties play a crucial role in the bioavailability and overall effectiveness of a compound . In silico models can be used to predict these properties based on the molecular structure of this compound .
Result of Action
They can affect cell growth, differentiation, and proliferation . They can also influence immune responses
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can influence the action of polyphenols
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Septiphenyl typically involves the stepwise assembly of benzene rings through cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: p-Septiphenyl can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups, using reagents like halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products Formed:
Oxidation: Formation of phenolic compounds.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
p-Septiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
p-Quaterphenyl: Composed of four benzene rings in a linear arrangement.
p-Quinquephe-nyl: Composed of five benzene rings in a linear arrangement.
p-Sexiphenyl: Composed of six benzene rings in a linear arrangement.
Comparison: p-Septiphenyl is unique among these compounds due to its higher number of benzene rings, which imparts greater thermal stability and enhanced electronic properties. This makes this compound particularly suitable for applications in organic electronics and advanced materials .
Properties
IUPAC Name |
1,4-bis[4-(4-phenylphenyl)phenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-3-7-31(8-4-1)33-11-15-35(16-12-33)37-19-23-39(24-20-37)41-27-29-42(30-28-41)40-25-21-38(22-26-40)36-17-13-34(14-18-36)32-9-5-2-6-10-32/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBOFBWUYYECLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552007 | |
Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70352-20-4 | |
Record name | 1~1~,2~1~:2~4~,3~1~:3~4~,4~1~:4~4~,5~1~:5~4~,6~1~:6~4~,7~1~-Septiphenyl (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the structural characteristics of p-Septiphenyl and why is it interesting for material science?
A1: this compound is a linear polycyclic aromatic hydrocarbon consisting of seven phenyl rings connected in the para position. [] Its molecular formula is C42H30, and it has a molecular weight of 534.68 g/mol. [] The rigid, rod-like structure of this compound, and other p-polyphenyls, contributes to its high melting point and thermal stability, making it interesting for applications requiring materials that can withstand high temperatures. []
Q2: How does the substitution of phenyl rings in this compound with other aromatic units, like oxadiazole or thiophene, affect its liquid crystal properties?
A2: Research shows that replacing phenyl rings in this compound with oxadiazole or thiophene units introduces a bend into the molecule, impacting its liquid crystal behavior. [] This modification can significantly lower melting transitions and influence the temperature range of the liquid crystal phase. For instance, while unmodified this compound is infusible, its oxadiazole analogue with substitutions at both ends (POP3OP) exhibits a melting point of 312°C and a broad nematic liquid crystal range of 170°C. [] Further modifications, such as replacing the central phenyl ring in POP3OP with ortho- or meta-substituted phenylenes, can completely disrupt the liquid crystal behavior. []
Q3: What structural changes occur in crystalline this compound at low temperatures?
A3: Studies using X-ray diffraction reveal that unsubstituted this compound undergoes a solid-state transition upon cooling from room temperature to 110 K, evidenced by a change in its crystallographic space group. [] This transition is attributed to a conformational change from an averaged planar structure at room temperature to a static non-planar conformation at low temperature. [] Interestingly, substituted this compound derivatives, like 2,6-diphenyl-p-septiphenyl (DPSP), do not exhibit this transition, highlighting the impact of substituents on the molecule's structural flexibility and packing in the crystal lattice. []
Q4: Can this compound be used to create synthetic ion channels?
A4: Yes, research has explored using this compound as a scaffold for building synthetic ion channels. [] One approach involves programmed assembly of this compound molecules with terminal iminodiacetate-copper complexes. These complexes can selectively transport potassium ions across lipid membranes via cation-pi interactions. [] This example showcases the potential of using this compound as a building block for creating functional supramolecular architectures with applications in areas like biomimetic materials and drug delivery.
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